

Birelentinib (DZD8586): Application Notes and Protocols for Lymphoma Cell Line Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Birelentinib (DZD8586) is a first-in-class, orally available, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and LYN kinase.[1][2] It is designed to target both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways, which are critical for the proliferation and survival of various B-cell malignancies.[2][3] Preclinical studies have demonstrated that Birelentinib can effectively inhibit the growth of B-cell non-Hodgkin lymphoma (B-NHL) cells, including diffuse large B-cell lymphoma (DLBCL), and can overcome resistance to other BTK inhibitors.[2][4][5] This document provides detailed application notes and experimental protocols for the in vitro evaluation of Birelentinib in lymphoma cell lines.

Mechanism of Action

Birelentinib's unique mechanism of action lies in its ability to simultaneously inhibit both BTK and LYN kinases.[1] In B-cell lymphomas, aberrant BCR signaling is a key driver of oncogenesis. This signaling cascade involves the activation of several downstream kinases, including BTK and LYN. By targeting both, **Birelentinib** offers a more comprehensive blockade of the BCR pathway, potentially leading to enhanced anti-tumor activity and the ability to overcome resistance mechanisms that may arise from the activation of alternative signaling pathways.[2][3]



Data Presentation

The following table summarizes the anti-proliferative activity of **Birelentinib** in various lymphoma cell lines, as reported in preclinical studies. The half-maximal growth inhibition (GI₅₀) values demonstrate the concentration-dependent effect of the compound.

Cell Line	Lymphoma Subtype	BTK Mutation Status	Gl50 (nM)	Reference
TMD-8-IbruR	Diffuse Large B- Cell Lymphoma (DLBCL)	C481S	Similar to wild- type	[4][5]
RI-1 with pirtobrutinib resistance mutations	Diffuse Large B- Cell Lymphoma (DLBCL)	Various BTK mutations	Similar across different mutations	[4][5]
Panel of DLBCL cell lines	Diffuse Large B- Cell Lymphoma (DLBCL)	Not specified	Potent cell growth inhibition	[4][5]

Note: Specific GI₅₀ values for a broad panel of DLBCL cell lines are not yet publicly available in detail. The provided information is based on abstracts from scientific conferences.[4][5]

Experimental Protocols Cell Viability Assay (Using CellTiter-Glo®)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) of **Birelentinib** in lymphoma cell lines using a luminescence-based cell viability assay.

Materials:

- Lymphoma cell lines (e.g., TMD-8, SU-DHL-6, OCI-Ly3)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin



- Birelentinib (DZD8586) stock solution (e.g., 10 mM in DMSO)
- 96-well white, clear-bottom tissue culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Procedure:

- Cell Seeding:
 - Culture lymphoma cells to logarithmic growth phase.
 - Count the cells and adjust the density to 2 x 10⁵ cells/mL in fresh culture medium.
 - \circ Seed 50 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.
 - Incubate the plate for 2-4 hours at 37°C and 5% CO₂ to allow cells to acclimatize.
- Compound Treatment:
 - \circ Prepare a serial dilution of **Birelentinib** in culture medium from the stock solution. A typical concentration range would be from 1 nM to 10 μ M.
 - Add 50 μL of the diluted Birelentinib solutions to the corresponding wells in triplicate.
 - Include a vehicle control (DMSO) and a no-treatment control.
 - \circ The final volume in each well should be 100 μ L.
- Incubation:
 - Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Assay Measurement:
 - Equilibrate the CellTiter-Glo® reagent to room temperature.



- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- · Data Analysis:
 - Subtract the background luminescence (wells with medium only).
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of Birelentinib concentration and determine the GI₅₀ value using a non-linear regression curve fit.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection and quantification of apoptosis in lymphoma cells treated with **Birelentinib** using flow cytometry.

Materials:

- Lymphoma cell lines
- RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
- Birelentinib (DZD8586)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:



Cell Treatment:

- Seed lymphoma cells in 6-well plates at a density of 5 x 10⁵ cells/mL.
- Treat the cells with various concentrations of Birelentinib (e.g., 0.1 μM, 1 μM, 10 μM) and a vehicle control for 24-48 hours.
- Cell Harvesting and Staining:
 - Harvest the cells by centrifugation at 300 x g for 5 minutes.
 - Wash the cells twice with cold phosphate-buffered saline (PBS).
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
 - Transfer 100 μL of the cell suspension to a flow cytometry tube.
 - \circ Add 5 µL of Annexin V-FITC and 5 µL of PI.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - \circ Add 400 µL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Use unstained and single-stained controls for compensation.
 - Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis for Signaling Pathway Modulation

This protocol is for assessing the effect of **Birelentinib** on the phosphorylation status of key proteins in the BCR signaling pathway.

Materials:



- Lymphoma cell lines
- Birelentinib (DZD8586)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system
- Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-LYN, anti-LYN, anti-phospho-AKT, anti-AKT, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

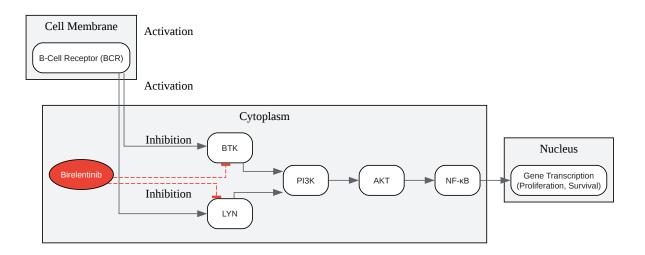
Procedure:

- Cell Treatment and Lysis:
 - Treat lymphoma cells with Birelentinib at desired concentrations and time points.
 - Harvest and wash the cells with cold PBS.
 - Lyse the cells in lysis buffer on ice for 30 minutes.
 - Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification and Electrophoresis:
 - Determine the protein concentration of the lysates using the BCA assay.
 - Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE.



- · Western Blotting:
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

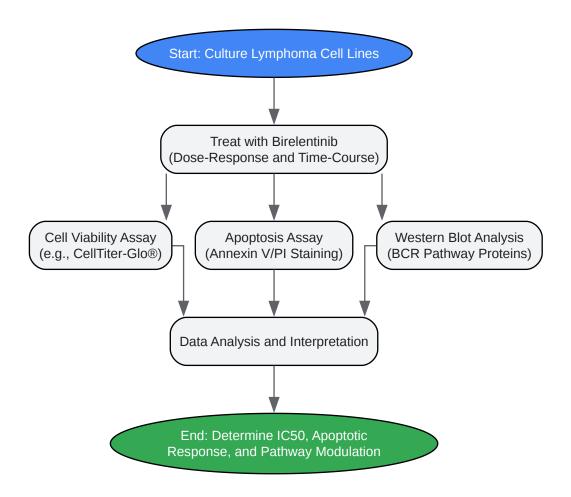
Mandatory Visualizations



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Caption: Birelentinib's dual inhibition of LYN and BTK in the BCR signaling pathway.





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